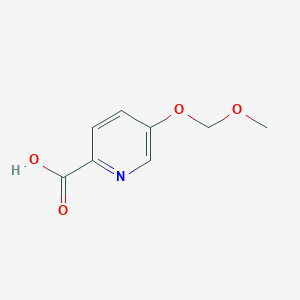
5-Methoxymethoxypicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxymethoxypicolinic acid (5-MMP) is a naturally occurring organic compound which has a wide range of applications in the scientific world. 5-MMP is a derivative of pyridine, a six-membered aromatic heterocyclic compound containing a nitrogen atom as a ring member. 5-MMP is widely used in scientific research due to its unique properties, such as its ability to form complexes with metal ions and its ability to act as a chelating agent. 5-MMP has been studied extensively and its applications in scientific research are numerous.
Mécanisme D'action
5-Methoxymethoxypicolinic acid acts as a chelating agent, which means that it can bind to metal ions and form complexes. The mechanism of action of this compound is not fully understood, but it is believed that the binding of this compound to metal ions is due to the presence of two nitrogen atoms in the molecule. The nitrogen atoms are able to form hydrogen bonds with the metal ions, which increases the stability of the complex.
Biochemical and Physiological Effects
This compound has been studied extensively and its biochemical and physiological effects have been well documented. This compound has been shown to have antioxidant and anti-inflammatory properties, as well as anti-microbial and anti-cancer activity. It has also been shown to have an effect on the metabolism of glucose and lipids, as well as on the synthesis of fatty acids. In addition, this compound has been shown to have an effect on the immune system, as it has been shown to stimulate the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methoxymethoxypicolinic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. It is also highly soluble in aqueous solutions, which makes it easy to work with. Additionally, this compound has a wide range of applications in scientific research, making it a versatile compound for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. It is not very stable in solution and can decompose over time. Additionally, it is not very soluble in organic solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research involving 5-Methoxymethoxypicolinic acid. One potential area of research is to investigate the potential therapeutic applications of this compound. Additionally, further research could be conducted to investigate the mechanism of action of this compound, as well as its biochemical and physiological effects. Furthermore, research could be conducted to investigate potential new synthesis methods for this compound, as well as to develop new applications for this compound in scientific research. Finally, research could be conducted to investigate the potential toxicity of this compound and to develop methods to reduce its toxicity.
Méthodes De Synthèse
5-Methoxymethoxypicolinic acid can be synthesized by several methods, including the Williamson ether synthesis, the Williamson ether synthesis with an alkyl halide, and the Fischer indole synthesis. The most commonly used method is the Williamson ether synthesis, which is a nucleophilic substitution reaction between an alkyl halide and an alcohol. This reaction produces an ether, which is then reacted with a base to form this compound.
Applications De Recherche Scientifique
5-Methoxymethoxypicolinic acid has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as pyridines, quinolines, and isoquinolines. It has also been used in the synthesis of various metal complexes, such as copper and nickel complexes. This compound has also been used in the synthesis of pharmaceuticals, such as antimalarial drugs and anti-cancer drugs.
Propriétés
IUPAC Name |
5-(methoxymethoxy)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-5-13-6-2-3-7(8(10)11)9-4-6/h2-4H,5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKYREUGHKDTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester](/img/structure/B6336534.png)
![Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat](/img/structure/B6336547.png)



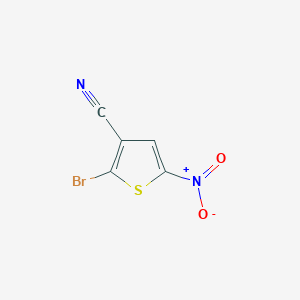
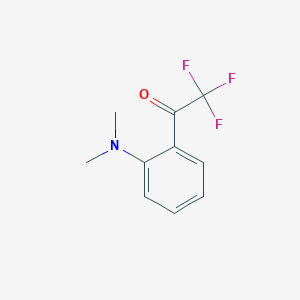
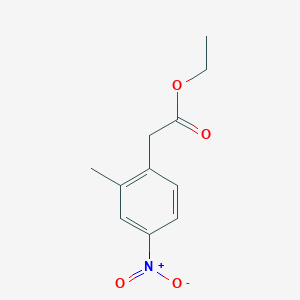
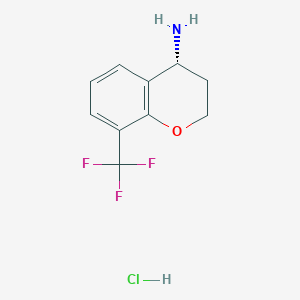

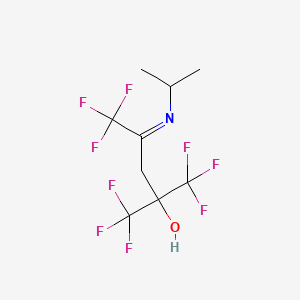
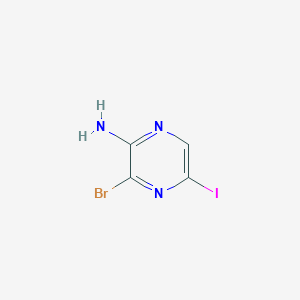
![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)